BenchChemオンラインストアへようこそ!

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide

Kinase inhibition Mitochondrial complex II Structure-activity relationship (SAR)

N‑(3‑(4‑(dimethylamino)phenyl)propyl)‑2‑(trifluoromethyl)benzamide (CAS 953383‑46‑5) is a synthetic benzamide derivative bearing an ortho‑trifluoromethyl group and a 3‑[4‑(dimethylamino)phenyl]propyl side chain. Its molecular formula is C₁₉H₂₁F₃N₂O (MW 350.39 g mol⁻¹) and suppliers routinely report purities of ≥95%.

Molecular Formula C19H21F3N2O
Molecular Weight 350.385
CAS No. 953383-46-5
Cat. No. B2728430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide
CAS953383-46-5
Molecular FormulaC19H21F3N2O
Molecular Weight350.385
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25)
InChIKeyFUTWZQMFJRWYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N‑(3‑(4‑(Dimethylamino)phenyl)propyl)‑2‑(trifluoromethyl)benzamide (CAS 953383‑46‑5): Core Identity and Procurement‑Relevant Baseline


N‑(3‑(4‑(dimethylamino)phenyl)propyl)‑2‑(trifluoromethyl)benzamide (CAS 953383‑46‑5) is a synthetic benzamide derivative bearing an ortho‑trifluoromethyl group and a 3‑[4‑(dimethylamino)phenyl]propyl side chain. Its molecular formula is C₁₉H₂₁F₃N₂O (MW 350.39 g mol⁻¹) and suppliers routinely report purities of ≥95% . The ortho‑CF₃ placement distinguishes it from regioisomeric analogs such as the 3‑CF₃ (TAK‑659) and 4‑CF₃ variants, conferring unique steric and electronic properties that influence target engagement and selectivity in kinase‑ and mitochondrial‑complex‑II‑oriented research programs [1].

Why Regioisomeric or Side‑Chain Analogs of N‑(3‑(4‑(Dimethylamino)phenyl)propyl)‑2‑(trifluoromethyl)benzamide Cannot Be Interchanged in Research Protocols


Simple substitution of CAS 953383‑46‑5 with its 3‑CF₃ or 4‑CF₃ regioisomers, or with analogs differing only in linker length (e.g., ethyl instead of propyl), can lead to divergent biological outcomes because the ortho‑trifluoromethyl motif imposes a unique torsional angle on the benzamide core and alters the pKa of the adjacent amide NH. In mitochondrial complex II co‑crystal structures, the ortho‑CF₃ benzamide scaffold occupies a hydrophobic pocket adjacent to the quinone‑binding site that cannot accommodate para‑ or meta‑substituted congeners without steric clash or loss of key hydrogen‑bond interactions [1]. These structural constraints mean that generic replacement by a “close” regioisomer invalidates SAR interpretations and compromises experimental reproducibility in inhibitor screening campaigns.

Quantitative Comparative Evidence for N‑(3‑(4‑(Dimethylamino)phenyl)propyl)‑2‑(trifluoromethyl)benzamide vs. Closest Analogs


Regiochemistry‑Driven Target Engagement: Ortho‑CF₃ Benzamide vs. Meta‑CF₃ (TAK‑659) and Para‑CF₃ Analogs

The ortho‑trifluoromethyl substitution in CAS 953383‑46‑5 forces a dihedral angle of approximately 60–70° between the benzamide ring and the amide plane, as evidenced by the co‑planar arrangement observed in the 3AEA crystal structure of the closely related 2‑CF₃ benzamide bound to porcine complex II [1]. In contrast, the meta‑CF₃ isomer TAK‑659 (CAS 953383-47-6) adopts a distinct conformation that favors BTK kinase binding (IC₅₀ ~2 nM) . This conformational difference is not achievable with the ortho‑CF₃ scaffold, meaning procurement of the wrong regioisomer would direct a research program toward entirely different target classes (kinases vs. mitochondrial oxidoreductases).

Kinase inhibition Mitochondrial complex II Structure-activity relationship (SAR)

Linker‑Length Impact on Mitochondrial Complex II Binding Affinity

The propyl linker in CAS 953383‑46‑5 provides an additional methylene unit compared with the ethyl‑linked analog N‑(4‑(dimethylamino)phenethyl)‑2‑(trifluoromethyl)benzamide (CAS 953167‑39‑0). Crystal structure data for the closely related dimethylaminomethyl‑phenyl analog (PDB 3AEA) demonstrate that the dimethylamino group forms a critical salt bridge with a conserved aspartate residue in the complex II quinone‑binding site [1]. Extending the linker from methyl to propyl is predicted to reposition the dimethylamino moiety by approximately 2.5–3.0 Å, which could enhance or diminish this electrostatic interaction depending on the exact binding pocket geometry. The propyl homolog therefore offers a distinct spatial presentation of the pharmacophore that cannot be replicated by shorter‑linker analogs.

Mitochondrial respiration Succinate dehydrogenase Flutolanil derivatives

Calculated Lipophilicity and Metabolic Stability Differentiation vs. Non‑Fluorinated and Halo‑Substituted Congeners

The ortho‑CF₃ group in CAS 953383‑46‑5 confers a calculated logP of approximately 4.2–4.5, which is 0.8–1.2 log units higher than the non‑fluorinated parent and 0.3–0.5 log units higher than the 3‑chloro analog (CAS 953383-55-6) . The trifluoromethyl group is also known to resist oxidative metabolism more effectively than chloro or bromo substituents, as the C–F bond dissociation energy (~485 kJ mol⁻¹) substantially exceeds that of C–Cl (~339 kJ mol⁻¹) [1]. This translates to predicted longer half‑lives in microsomal incubations, although direct experimental head‑to‑head data for this specific compound are not yet publicly available.

ADME prediction Lipophilicity Metabolic stability

Electron‑Withdrawing Strength: Ortho‑CF₃ vs. Para‑CF₃ and Halo Analogs Modulating Benzamide Reactivity

The ortho‑trifluoromethyl substituent exhibits a Hammett σₚ value of +0.54, which is comparable to that of para‑CF₃ (+0.54) but significantly higher than meta‑CF₃ (+0.43) or para‑chloro (+0.23) [1]. The ortho position additionally exerts a proximity‑driven inductive effect on the amide carbonyl, lowering the electron density on the amide nitrogen (pKa estimated ~13–14 vs. ~14.5 for the para isomer) [2]. This electronic modulation affects both the hydrolytic stability of the amide bond and the hydrogen‑bond donor strength of the NH, which are critical parameters for crystallography and biophysical binding assays.

Hammett substituent constant Electron-withdrawing group Amide bond stability

Where N‑(3‑(4‑(Dimethylamino)phenyl)propyl)‑2‑(trifluoromethyl)benzamide Outperforms Alternatives: Defined Application Scenarios


Mitochondrial Complex II Inhibitor Crystallography and Cryo‑EM Studies

The ortho‑CF₃ benzamide scaffold of CAS 953383‑46‑5 is the pharmacophore required for occupancy of the quinone‑binding pocket in mitochondrial complex II, as validated by the 3AEA co‑crystal structure with the related 2‑CF₃ benzamide [1]. Researchers performing X‑ray crystallography or cryo‑EM on succinate dehydrogenase should procure this compound rather than the meta‑CF₃ isomer TAK‑659, which does not bind complex II and would fail to produce interpretable electron density in the quinone site.

SAR Linker‑Length Optimization for Mitochondrial Targeting

When constructing a homologous series to map the optimal linker length between the dimethylaminophenyl moiety and the benzamide core, the propyl analog (CAS 953383‑46‑5) fills a critical gap between the shorter ethyl‑linked compound (CAS 953167‑39‑0) and hypothetical butyl‑linked derivatives. Inclusion of this compound in the series enables accurate interpolation of potency and binding‑mode changes, informed by the 2.4 Å resolution structural template of PDB 3AEA [1].

Metabolic Stability Benchmarking in Hepatocyte or Microsomal Assays

For ADME scientists comparing oxidative stability across halogenated benzamide series, the ortho‑CF₃ derivative serves as the metabolically most robust member due to the high C–F bond dissociation energy (~485 kJ mol⁻¹). It should be used as the positive control for metabolic stability when benchmarking chloro‑ (C–Cl BDE ~339 kJ mol⁻¹) or bromo‑substituted (C–Br BDE ~285 kJ mol⁻¹) congeners [2]. This ensures that any observed clearance differences can be attributed to the halogen type rather than linker or scaffold effects.

Electronic Effect Probing in Amide Bond Reactivity and Hydrogen‑Bonding Studies

The ortho‑CF₃ group maximally polarizes the benzamide NH bond (pKa ~13–14), making this compound the strongest hydrogen‑bond donor among the regioisomeric series. Physical chemists studying amide bond hydrolysis kinetics or supramolecular hydrogen‑bond networks should select this isomer to probe the upper limit of electronic activation achievable within this scaffold [2].

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.